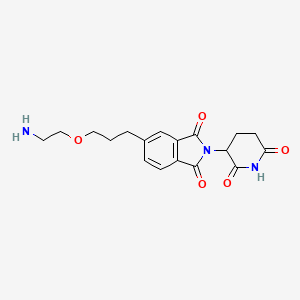

Thalidomide-5-propoxyethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23) |

InChI Key |

LVKRJBXGRZIBOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Thalidomide-5-propoxyethanamine: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-5-propoxyethanamine is a crucial chemical entity in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of thalidomide (B1683933), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide elucidates the core mechanism of action of this compound, positioning it within the broader context of thalidomide and its analogs, which act as "molecular glues." We will delve into its role in the formation of the ternary complex, the subsequent ubiquitination and proteasomal degradation of neo-substrates, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the underlying signaling pathways, quantitative binding data for related compounds, and detailed experimental protocols for the characterization of similar molecules.

Introduction: The Rise of Molecular Glues and PROTACs

The therapeutic landscape is witnessing a paradigm shift with the advent of targeted protein degradation. Unlike traditional inhibitors that block the function of a protein, TPD aims to eliminate the protein from the cellular environment altogether. Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, were the harbingers of this new modality, acting as "molecular glues" that modulate the substrate specificity of the CRBN E3 ubiquitin ligase complex.[1][2][3] These immunomodulatory drugs (IMiDs) have demonstrated significant clinical efficacy, particularly in the treatment of hematological malignancies.[4]

This compound is a synthetic derivative of thalidomide, designed to serve as a CRBN-recruiting ligand.[5][6][7] Its primary application is in the construction of PROTACs, which are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like CRBN), and a flexible linker that connects them.[4] By hijacking the cell's ubiquitin-proteasome system, PROTACs induce the degradation of specific proteins, including those previously considered "undruggable."

Core Mechanism of Action

The mechanism of action of this compound is intrinsically linked to its ability to bind to CRBN, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][8] This interaction initiates a cascade of events leading to the degradation of specific target proteins.

Binding to Cereblon (CRBN)

The glutarimide (B196013) ring of thalidomide and its derivatives is essential for binding to a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[1] The phthalimide (B116566) portion of the molecule is more solvent-exposed and can be modified to attach linkers for PROTAC synthesis without significantly compromising CRBN binding.[8] The propoxyethanamine modification in this compound serves as an attachment point for such a linker.

Formation of the Ternary Complex

Once bound to CRBN, the PROTAC, which incorporates the this compound moiety, recruits a specific POI. This results in the formation of a transient ternary complex consisting of the POI, the PROTAC, and the CRBN E3 ligase complex. The stability and conformation of this ternary complex are critical for the efficiency of the subsequent ubiquitination process.

Ubiquitination and Proteasomal Degradation

The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain. This polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of a PROTAC utilizing a this compound-based CRBN ligand.

Caption: Mechanism of action of a PROTAC utilizing a this compound based CRBN ligand.

Quantitative Data

While specific quantitative binding and degradation data for this compound are not widely available in the public domain, the following table summarizes the binding affinities of thalidomide and its key analogs to CRBN. This data serves as a critical reference point for researchers developing new PROTACs. The affinity of this compound for CRBN is expected to be comparable to that of thalidomide, as the core binding motif is retained.[9]

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~121.6 nM[10] | Fluorescence Polarization | (S)-enantiomer has a ~10-fold stronger binding affinity than the (R)-enantiomer.[1] |

| Lenalidomide | ~178 nM[9] | Not Specified | Binds more strongly than thalidomide.[9] |

| Pomalidomide | ~157 nM[9] | Not Specified | Binds more strongly than thalidomide.[9] |

The following table provides an example of degradation parameters for a hypothetical PROTAC ("PROTAC-X") to illustrate the type of data that should be generated.[11]

| Parameter | Value | Description |

| DC50 | 6.02 nM | The concentration of PROTAC-X required to induce 50% degradation of the target protein after a 24-hour treatment. |

| Dmax | >95% | The maximum percentage of target protein degradation achieved with PROTAC-X treatment. |

| Time to Dmax | 18 hours | The time required to reach the maximum degradation of the target protein. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the binding and degradation activity of a PROTAC synthesized using a this compound linker.

CRBN Binding Assays

-

Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Protocol:

-

Prepare a solution of purified recombinant CRBN protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Load the CRBN solution into the sample cell of the ITC instrument.

-

Prepare a solution of the this compound-based PROTAC in the same buffer.

-

Load the PROTAC solution into the injection syringe.

-

Perform a series of injections of the PROTAC into the CRBN solution while monitoring the heat changes.

-

Analyze the resulting data to determine the thermodynamic parameters of the binding interaction.

-

-

Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

-

Protocol:

-

Immobilize purified recombinant CRBN protein onto a sensor chip.

-

Prepare a series of dilutions of the this compound-based PROTAC in a suitable running buffer.

-

Flow the PROTAC solutions over the sensor chip and monitor the change in the SPR signal in real-time.

-

Fit the binding data to a suitable model to determine the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.

-

Protein Degradation Assays

-

Principle: Western blotting is used to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate.

-

Protocol:

-

Cell Treatment: Culture cells of interest and treat with varying concentrations of the this compound-based PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[12]

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[2] This data can be used to determine DC50 and Dmax values.[13]

-

Caption: A generalized workflow for Western blot analysis of protein degradation.

Conclusion

This compound represents a key building block in the design and synthesis of next-generation therapeutics based on targeted protein degradation. Its ability to effectively recruit the CRBN E3 ubiquitin ligase makes it an invaluable tool for the development of PROTACs against a wide range of disease-relevant proteins. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization using the protocols outlined in this guide, is essential for advancing this promising therapeutic modality.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]

In-Depth Technical Guide: Thalidomide-5-propoxyethanamine for Cereblon (CRBN) Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Cereblon for Targeted Protein Degradation

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the UPS by bringing an E3 ubiquitin ligase into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^), is a widely exploited E3 ligase in PROTAC design. The discovery that thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its substrate specificity has paved the way for the development of a vast array of CRBN-recruiting PROTACs.

This technical guide focuses on Thalidomide-5-propoxyethanamine , a functionalized thalidomide derivative designed for incorporation into PROTACs as a CRBN-recruiting ligand.[1][2][3][4] Its chemical structure features a propoxyethanamine linker attached to the 5-position of the thalidomide phthalimide (B116566) ring, providing a convenient point of attachment for a linker connected to a target protein ligand. This guide will provide an in-depth overview of its synthesis, mechanism of action, and the experimental protocols used to characterize its recruitment of CRBN.

Chemical Profile of this compound:

| Property | Value |

| CAS Number | 2357107-60-7 |

| Molecular Formula | C₁₈H₂₁N₃O₅ |

| Molecular Weight | 359.38 g/mol |

| SMILES | O=C1NC(=O)C(N2C(=O)C3=CC=C(C=C3C2=O)CCCOCCN)CC1 |

Mechanism of CRBN Recruitment and Action

This compound, as a derivative of thalidomide, functions by binding to the thalidomide-binding pocket of CRBN. This binding event induces a conformational change in the CRBN substrate receptor, creating a new surface that can recognize and bind to "neo-substrates" – proteins that are not endogenous targets of the CRL4^CRBN^ complex. In the context of a PROTAC, the "neo-substrate" is the target protein of interest, which is brought into proximity to the E3 ligase complex through the PROTAC's linker. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.

Caption: CRBN-Mediated Protein Degradation Pathway.

Synthesis of this compound

Disclaimer: This protocol is illustrative and based on analogous chemical transformations. Researchers should optimize conditions and perform appropriate characterization at each step.

Overall Synthetic Scheme:

Caption: Plausible Synthesis of this compound.

Experimental Protocol (Representative):

Step 1: Synthesis of 4-Hydroxythalidomide

-

To a solution of 4-hydroxyphthalic anhydride (B1165640) (1.0 eq) in a suitable solvent such as pyridine, add L-glutamine (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting crude N-(4-hydroxyphthaloyl)-L-glutamine, add a cyclizing agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.2 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, and collect the precipitated 4-hydroxythalidomide by filtration. Wash with a cold solvent and dry.

Step 2: Alkylation with the Linker

-

To a solution of 4-hydroxythalidomide (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add tert-butyl (2-(3-bromopropoxy)ethyl)carbamate (1.2 eq) to the reaction mixture.

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

Step 3: Deprotection to Yield this compound

-

Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the final product, this compound, often as a salt (e.g., TFA salt).

Quantitative Analysis of CRBN Binding

While specific binding data for this compound is not publicly available, the binding affinities of thalidomide and its key derivatives to CRBN have been well-characterized and provide a crucial benchmark for assessing the potency of new CRBN ligands. These values are typically determined using biophysical assays such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

CRBN Binding Affinities of Thalidomide and Derivatives:

| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |

| Thalidomide | ~250 nM (Kd) | Fluorescence Polarization | [5] |

| Lenalidomide | ~178 nM (Kd) | Fluorescence Polarization | [5] |

| Pomalidomide | ~157 nM (Kd) | Fluorescence Polarization | [5] |

Experimental Protocols for CRBN Recruitment Assays

Validating the engagement of a PROTAC containing this compound with CRBN is a critical step in its development. The following are detailed protocols for common in vitro assays used to measure CRBN binding and recruitment.

Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from the CRBN binding pocket by a competitive ligand (e.g., a PROTAC containing this compound). When the fluorescent tracer is bound to the larger CRBN protein, it tumbles slowly in solution, resulting in a high FP signal. When displaced by a competitor, the free tracer tumbles more rapidly, leading to a decrease in the FP signal.

Materials:

-

Purified recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound-containing PROTAC

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of the this compound-containing PROTAC in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at or below its Kd for CRBN), and the serially diluted PROTAC.

-

Initiate the binding reaction by adding the CRBN-DDB1 complex to each well at a fixed concentration.

-

Include control wells for "no protein" (tracer only) and "no competitor" (tracer and CRBN-DDB1).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC₅₀ value by plotting the change in FP against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Fluorescence Polarization (FP) Assay Workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay measures the proximity between a tagged CRBN protein and a fluorescently labeled tracer. Typically, CRBN is tagged with a terbium (Tb) cryptate (donor), and a fluorescent tracer (e.g., a BODIPY-labeled thalidomide) serves as the acceptor. When the tracer binds to CRBN, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. A competitor molecule will displace the tracer, disrupting FRET and causing a decrease in the acceptor's emission signal.

Materials:

-

GST- or His-tagged purified recombinant human CRBN-DDB1 complex

-

Terbium-labeled anti-GST or anti-His antibody

-

Fluorescently labeled thalidomide analog (e.g., BODIPY-thalidomide)

-

Assay buffer

-

This compound-containing PROTAC

-

Low-volume 384-well plates

-

TR-FRET-capable plate reader

Protocol:

-

Prepare a serial dilution of the this compound-containing PROTAC in the assay buffer.

-

In a 384-well plate, add the tagged CRBN-DDB1 complex, the terbium-labeled antibody, the fluorescent tracer, and the serially diluted PROTAC.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for antibody binding and competitive ligand binding to reach equilibrium.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

-

Determine the IC₅₀ value by plotting the TR-FRET ratio against the logarithm of the competitor concentration.

Conclusion

This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its structure incorporates the essential thalidomide moiety for CRBN binding and a versatile linker for conjugation to a target protein ligand. While specific quantitative binding data for this particular derivative is not widely published, the well-established binding affinities of thalidomide and its analogs provide a strong foundation for its application. The detailed experimental protocols provided in this guide offer robust methods for characterizing the interaction of PROTACs containing this compound with CRBN, a critical step in the development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design and thorough characterization of such CRBN-recruiting building blocks will remain paramount to the discovery of new therapeutics.

References

The Rational Design and Synthesis of Thalidomide-5-propoxyethanamine: A Technical Guide for CRBN Ligand Development

For Immediate Release

This technical guide provides an in-depth overview of Thalidomide-5-propoxyethanamine, a key building block in the development of targeted protein degraders. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and application in hijacking the ubiquitin-proteasome system.

Introduction: From Controversy to Chemical Tool

Thalidomide (B1683933), a drug with a complex and tragic history, has been repurposed in modern medicine, most notably for the treatment of multiple myeloma.[1] Its mechanism of action, which involves binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), has paved the way for a new class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.

This compound is not a compound with a traditional discovery narrative but is a product of rational drug design. It is a derivative of thalidomide engineered to serve as a CRBN ligand, featuring a linker attachment point for incorporation into PROTACs. This guide will detail a plausible synthetic route, its interaction with CRBN, and its role in the broader context of targeted protein degradation.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process starting from a functionalized phthalic anhydride (B1165640) derivative. A plausible synthetic pathway involves the creation of a hydroxy-substituted thalidomide intermediate, followed by the attachment of the propoxyethanamine linker.

Proposed Synthetic Pathway

The synthesis commences with the formation of 5-hydroxythalidomide, a known metabolite of thalidomide.[3] This intermediate provides a hydroxyl group on the phthalimide (B116566) ring, which serves as a handle for introducing the desired linker. The subsequent step involves an etherification reaction, such as the Williamson ether synthesis, to attach the propoxyethanamine linker.[4]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxythalidomide

This step can be adapted from established procedures for thalidomide synthesis, starting with 4-hydroxyphthalic acid and L-glutamine.

-

Reaction Setup: A mixture of 4-hydroxyphthalic acid and L-glutamine is heated in a suitable solvent, such as pyridine (B92270) or acetic acid.

-

Cyclization: A dehydrating agent or high temperatures are used to facilitate the cyclization of the intermediate to form the glutarimide (B196013) and phthalimide rings.

-

Purification: The product, 5-hydroxythalidomide, is purified by recrystallization or column chromatography.

Step 2: Etherification and Amination

-

Alkylation: 5-Hydroxythalidomide is treated with a suitable alkylating agent, such as 1-(2-bromoethoxy)propane, in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

-

Introduction of the Amine: The terminal bromine of the attached linker is then converted to an amine. This can be achieved through various methods, such as a Gabriel synthesis or by reaction with sodium azide (B81097) followed by reduction.

-

Final Purification: The final product, this compound, is purified using standard techniques like column chromatography and characterized by NMR and mass spectrometry.[5]

Quantitative Data for Synthesis

The following table presents representative yields for key steps in the synthesis of thalidomide and its analogs, based on literature data.

| Step | Starting Materials | Reagents/Solvents | Typical Yield (%) | Purity (%) |

| N-Phthaloyl-L-glutamine formation | L-glutamine, Phthalic anhydride | Pyridine, heat | 70-85 | >95 |

| Cyclization to Thalidomide | N-Phthaloyl-L-glutamine | Carbonyldiimidazole, heat | 60-80 | >98 |

| Etherification of hydroxy-phthalimide | Hydroxy-phthalimide derivative, Alkyl halide | K₂CO₃, DMF | 50-70 | >95 |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as the E3 ligase-recruiting moiety in a PROTAC. The core thalidomide structure binds to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event allows the PROTAC to bring a target protein of interest into close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Mechanism of action of a thalidomide-based PROTAC.

Signaling Pathway Modulation

Thalidomide and its analogs have been shown to modulate various signaling pathways. One such pathway is the STAT3 signaling cascade, which is often aberrantly activated in cancer and inflammatory diseases.[6] By promoting the degradation of proteins involved in this pathway, thalidomide-based PROTACs can potentially inhibit tumor growth and inflammation.

Caption: Simplified diagram of the STAT3 signaling pathway and its modulation by thalidomide analogs.

Quantitative Analysis of CRBN Binding and PROTAC Efficacy

The successful design of a thalidomide-based PROTAC relies on a thorough understanding of its binding affinity to CRBN and its efficiency in degrading the target protein.

CRBN Binding Affinity

The binding affinity of thalidomide and its analogs to CRBN is a critical parameter. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

| Compound | Binding Affinity (Kd/Ki) | Assay Method | Reference |

| Thalidomide | ~250 nM | Fluorescence Polarization | [7] |

| Lenalidomide | ~178 nM | Fluorescence Polarization | [7] |

| Pomalidomide | ~157 nM | Fluorescence Polarization | [7] |

Note: The binding affinity of this compound is expected to be comparable to thalidomide, as the core binding motif is retained.

PROTAC Degradation Efficiency

The efficacy of a PROTAC is measured by its ability to degrade the target protein, often reported as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | 1.8 | >95 |

| SHP2 Degrader (Thalidomide-based) | SHP2 | Various | 6.02 | >90 |

Note: Data are representative examples from the literature for thalidomide-based PROTACs.[8]

Key Experimental Protocols

CRBN Engagement Assay (NanoBRET™)

This in-cell assay measures the binding of a compound to CRBN in a live-cell environment.

-

Cell Preparation: Cells stably expressing NanoLuc®-CRBN are harvested and resuspended in assay media.

-

Compound Treatment: A serial dilution of the test compound (e.g., this compound) is added to a 384-well plate.

-

Tracer Addition: A fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide) is added to the wells.

-

BRET Measurement: The NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer between NanoLuc-CRBN and the tracer is measured. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.

-

Data Analysis: The data is plotted to determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the tracer binding.[9][10]

Western Blot for Protein Degradation

This technique is used to quantify the reduction in the levels of a target protein following PROTAC treatment.

-

Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified duration.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.

-

Signal Detection and Analysis: The signal intensity for the target protein is measured and normalized to a loading control (e.g., GAPDH) to determine the extent of protein degradation.

Caption: Experimental workflow for Western blot analysis of protein degradation.

Conclusion

This compound represents a crucial tool in the rapidly evolving field of targeted protein degradation. Its rational design as a versatile CRBN ligand enables the construction of potent PROTACs against a wide range of disease-relevant proteins. A thorough understanding of its synthesis, mechanism of action, and the quantitative methods for evaluating its performance is essential for the continued development of this promising therapeutic modality. This technical guide provides a foundational resource for researchers and drug developers working to harness the power of the ubiquitin-proteasome system for therapeutic benefit.

References

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of Thalidomide-5-propoxyethanamine in PROTAC Technology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Thalidomide-5-propoxyethanamine" is a specific derivative of thalidomide (B1683933) used as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] While this guide focuses on this molecule, some of the detailed experimental data and protocols provided are based on closely related and extensively documented pomalidomide-based PROTACs, which function via the same mechanism and serve as representative examples of CRBN-recruiting PROTACs.

Introduction to PROTAC Technology and Cereblon

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[4][5] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the protein from the cell entirely.[6] They achieve this by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[7][8]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[6]

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[7][9] The PROTAC is then released to mediate further degradation cycles.

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex and is a widely used E3 ligase in PROTAC design.[7][10] Immunomodulatory drugs (IMiDs) such as thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are well-established binders of CRBN.[7][11]

This compound as a CRBN Ligand

This compound is a derivative of thalidomide specifically functionalized for incorporation into PROTACs.[1][3] The core thalidomide structure provides the binding motif for CRBN, while the 5-propoxyethanamine chain serves as a linker attachment point with a terminal amine for conjugation to a POI ligand. The choice of linker attachment position on the phthalimide (B116566) ring and the linker's composition are critical for optimizing the stability and efficacy of the resulting PROTAC. Modifications at the C5 position have been shown to reduce the off-target degradation of zinc-finger proteins, a known side effect of some pomalidomide-based PROTACs.[12]

Mechanism of Action

The thalidomide moiety of the PROTAC binds to Cereblon, recruiting the entire CUL4A-DDB1-CRBN E3 ligase complex. The other end of the PROTAC binds to the target protein. This proximity enables the E3 ligase to polyubiquitinate the target protein, leading to its degradation by the proteasome.[8]

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | E3连接酶配体 | MCE [medchemexpress.cn]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ProteomeXchange Dataset PXD046264-1 [proteomecentral.proteomexchange.org]

Structural Basis of Thalidomide-5-propoxyethanamine and Cereblon Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its derivatives, often referred to as immunomodulatory drugs (IMiDs), have re-emerged as significant therapeutic agents, particularly in the treatment of multiple myeloma. Their mechanism of action is centered on their interaction with the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction does not inhibit the E3 ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

Thalidomide-5-propoxyethanamine is a derivative of thalidomide that incorporates a propoxyethanamine linker at the 5-position of the phthalimide (B116566) ring. This modification is frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety serves to recruit CRBN to a target protein of interest, thereby inducing its degradation. While specific structural and quantitative binding data for this compound are not extensively available in the public domain, this guide will provide a comprehensive overview of the structural basis of the interaction between the parent molecule, thalidomide, and its well-characterized derivatives with CRBN. The principles and methodologies described herein are directly applicable to the study of this compound.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The CRL4^CRBN^ complex is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of a significant portion of the cellular proteome. The complex consists of four main components:

-

Cullin 4 (CUL4): A scaffold protein that provides the backbone for the complex.

-

RING-Box Protein 1 (RBX1): A small protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.

-

Cereblon (CRBN): The substrate receptor that directly binds to the proteins targeted for degradation.

The binding of thalidomide and its derivatives to CRBN alters the conformation of the substrate-binding pocket, leading to the recruitment of proteins that are not endogenous substrates of the CRL4^CRBN^ ligase.

Structural Insights into the Thalidomide-CRBN Interaction

Crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide, and pomalidomide (B1683931) have provided detailed insights into the molecular basis of this interaction. The thalidomide molecule binds within a hydrophobic pocket on the surface of CRBN.

The key interactions are:

-

The glutarimide (B196013) ring of thalidomide is crucial for binding and inserts into a "tri-tryptophan pocket" formed by three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN).

-

The phthalimide ring is more solvent-exposed, and modifications at this position, such as the propoxyethanamine linker in this compound, are generally well-tolerated and allow for the attachment of linkers for PROTAC development.

-

Hydrogen bonds are formed between the glutarimide ring and residues within the binding pocket, further stabilizing the interaction.

The binding of thalidomide induces a conformational change in CRBN, creating a new surface that can recruit neosubstrates. For example, the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are recruited to this new surface and subsequently ubiquitinated and degraded. This degradation is responsible for the anti-myeloma activity of these drugs. Conversely, the binding of IMiDs can also block the interaction of endogenous CRBN substrates, such as MEIS2, with the E3 ligase complex.

Quantitative Binding Data

The binding affinity of thalidomide and its derivatives to CRBN has been determined using various biophysical techniques. While specific data for this compound is not available, the following table summarizes the reported dissociation constants (Kd) for related compounds. It is anticipated that the binding affinity of this compound to CRBN would be in a similar range to that of thalidomide.

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Fluorescence Polarization | [1] |

| Lenalidomide | ~178 nM | Not Specified | [1] |

| Pomalidomide | ~157 nM | Not Specified | [1] |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [2] |

Signaling Pathways and Experimental Workflows

The interaction of thalidomide derivatives with CRBN initiates a cascade of events leading to the degradation of neosubstrates. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing this interaction.

Caption: CRBN Signaling Pathway Modulation.

Caption: Experimental Workflow for Characterization.

Experimental Protocols

To characterize the interaction of this compound with CRBN, a series of biophysical and biochemical assays are required. The following are detailed protocols for key experiments.

Fluorescence Polarization (FP) Assay for Binding Affinity Determination

Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from CRBN by an unlabeled competitor (e.g., this compound). The change in fluorescence polarization is proportional to the amount of tracer displaced, allowing for the determination of the competitor's binding affinity (IC50, which can be converted to Ki).

Materials:

-

Purified recombinant human CRBN-DDB1 complex.

-

Fluorescently labeled thalidomide (e.g., Cy5-thalidomide).

-

This compound.

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

-

Black, low-volume 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

Protocol:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Prepare a solution of CRBN-DDB1 complex and Cy5-thalidomide in Assay Buffer. The final concentration of CRBN-DDB1 should be in the low nanomolar range (e.g., 20 nM), and the Cy5-thalidomide concentration should be at or below its Kd for CRBN (e.g., 10 nM).

-

In a 384-well plate, add the serially diluted this compound.

-

Add the CRBN-DDB1/Cy5-thalidomide mixture to each well.

-

Include control wells:

-

No competitor control: CRBN-DDB1 and Cy5-thalidomide only.

-

No protein control: Cy5-thalidomide only.

-

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Ubiquitination Assay

Principle: This assay reconstitutes the ubiquitination cascade in vitro to determine if the binding of this compound to CRBN can induce the ubiquitination of a specific neosubstrate.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme (e.g., UBE1).

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).

-

Recombinant CRL4^CRBN^ E3 ubiquitin ligase complex.

-

Recombinant neosubstrate (e.g., IKZF1).

-

Ubiquitin.

-

ATP.

-

This compound.

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against the neosubstrate and ubiquitin.

Protocol:

-

Set up the ubiquitination reactions in microcentrifuge tubes on ice.

-

Prepare a master mix containing the common components: E1, E2, ubiquitin, and ATP in Ubiquitination Reaction Buffer.

-

To individual tubes, add the CRL4^CRBN^ complex and the neosubstrate.

-

Add this compound (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control.

-

Initiate the reaction by adding the master mix.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the neosubstrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Competitive Elution Assay from Immobilized Ligand

Principle: This semi-quantitative assay confirms that a test compound binds to the same site on CRBN as a known ligand. A thalidomide analog is immobilized on beads, which are used to pull down CRBN from a cell lysate. The ability of this compound to elute CRBN from the beads indicates competitive binding.

Materials:

-

Thalidomide-conjugated affinity beads.

-

Cell lysate from a cell line expressing CRBN (e.g., HEK293T).

-

This compound.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: Wash buffer containing a high concentration of this compound (e.g., 100 µM).

-

SDS-PAGE and Western blotting reagents.

-

Anti-CRBN antibody.

Protocol:

-

Incubate the thalidomide-conjugated beads with the cell lysate for 2-4 hours at 4°C with rotation to allow CRBN to bind.

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by incubating the beads with Elution Buffer containing this compound for 30 minutes at room temperature.

-

As a control, perform a mock elution with buffer containing only DMSO.

-

Collect the eluates and analyze them by SDS-PAGE and Western blotting using an anti-CRBN antibody. The presence of CRBN in the eluate from the this compound treatment indicates competitive binding.

Conclusion

The interaction between thalidomide derivatives and CRBN is a cornerstone of a novel therapeutic modality that involves the targeted degradation of disease-causing proteins. While specific data for this compound is still emerging, the extensive knowledge of the thalidomide-CRBN interaction provides a robust framework for its characterization. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the binding affinity, structural interactions, and functional consequences of this compound binding to CRBN, thereby facilitating its application in the development of new therapeutics.

References

Preliminary In Vitro Studies of Thalidomide-5-propoxyethanamine: A Technical Guide for Drug Development Professionals

Introduction: Thalidomide-5-propoxyethanamine is a derivative of thalidomide (B1683933) designed to function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This modification positions it as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation. While specific in vitro studies on this compound are not extensively available in public literature, this guide provides a comprehensive overview of the anticipated in vitro evaluation, based on the well-established methodologies for thalidomide-based PROTACs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new protein degraders.

Core Concept: The PROTAC Mechanism with Thalidomide-Based Ligands

Thalidomide and its analogs are foundational to a significant class of PROTACs. They function as "molecular glues" that recruit the CRBN E3 ubiquitin ligase.[1] In a PROTAC, the thalidomide moiety, such as this compound, serves to hijack the CRBN E3 ligase. This is connected via a linker to another ligand that specifically binds to a protein of interest (POI). This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the target protein and marking it for degradation by the proteasome.[1][2]

Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs

The efficacy of a PROTAC is quantitatively assessed by its ability to induce the degradation of the target protein. The key metrics are the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3] The following table summarizes representative quantitative data for thalidomide-based PROTACs targeting various proteins, illustrating the typical performance of this class of molecules.

| PROTAC Name/Target | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |

| SHP2 Degrader (11) | Thalidomide | SHP2 | HeLa | 6.02 nM | >90% | [4] |

| BCR-ABL Degrader | Pomalidomide | BCR-ABL | K562 | 0.18 nM | >80% | [5] |

| FBXO22 Degrader | Thalidomide derivative | FBXO22 | MOLT-4 | 77 nM | 99% |

Note: The data presented are for exemplary thalidomide-based PROTACs and are intended to be representative. Specific values for a PROTAC incorporating this compound would require direct experimental evaluation.

Experimental Protocols

A rigorous in vitro evaluation of a thalidomide-based PROTAC involves a series of assays to confirm its mechanism of action, quantify its degradation efficiency, and assess its specificity.

Western Blotting for Target Protein Knockdown

This is the primary assay to quantify the degradation of the target protein.[1]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of the PROTAC in cell culture medium.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[3]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.[1]

-

-

Immunoblotting:

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

-

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[2]

-

Reaction Setup:

-

Combine the following purified components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2 for CRBN), the CRL4-CRBN E3 ligase complex, ubiquitin, and ATP.

-

Add the purified protein of interest and the PROTAC at various concentrations.

-

-

Incubation and Detection:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the protein of interest to detect higher molecular weight ubiquitinated species.[2]

-

Proteomics for Specificity Assessment

This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment.[7]

-

Sample Preparation:

-

Treat cells with the PROTAC at a concentration that provides robust on-target degradation and a vehicle control.

-

Harvest the cells, lyse them, and digest the proteins into peptides using trypsin.

-

-

Peptide Labeling and LC-MS/MS:

-

Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags, TMT) for quantitative analysis.

-

Analyze the peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[1]

-

-

Data Analysis:

-

Identify and quantify proteins across all samples.

-

Determine proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Thalidomide-5-propoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of Thalidomide-5-propoxyethanamine, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, experimental protocols for its analysis, and insights into its mechanism of action.

Core Chemical Properties

This compound is a synthetic derivative of thalidomide (B1683933), functionalized with a propoxyethanamine linker. This modification allows for its conjugation to a ligand for a target protein, forming a Proteolysis Targeting Chimera (PROTAC). As a derivative of thalidomide, it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3][4].

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁N₃O₅ | [1][5][6] |

| Molecular Weight | 359.38 g/mol | [1][5] |

| CAS Number | 2357107-60-7 | [1][5] |

| Appearance | Solid | [1] |

| Canonical SMILES | O=C1NC(C(CC1)N2C(C3=CC=C(C=C3C2=O)CCCOCCN)CC1)C(=O)O | [2][3] |

Stability and Storage

The stability of this compound is crucial for its use in experimental settings and for the development of stable drug products. While specific degradation kinetics for this molecule are not extensively published, general storage guidelines are available from commercial suppliers.

| Condition | Duration |

| Powder at -20°C | 2 years |

| In DMSO at 4°C | 2 weeks |

| In DMSO at -80°C | 6 months |

Data sourced from DC Chemicals[5]

For rigorous stability assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Such a method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability under various stress conditions.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general method for assessing the stability of thalidomide analogs, which can be adapted for this compound. The method is designed to separate the active pharmaceutical ingredient (API) from potential degradation products formed under stress conditions such as acid, base, oxidation, heat, and light.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Develosil ODS UG-5 (150mm x 4.6 mm, 5 µm particle size) or equivalent C18 column[7][8].

-

Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate and acetonitrile (B52724) (80:20 v/v)[7][8].

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO or mobile phase) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Acid Degradation: Treat the standard solution with 0.1 N HCl at 60°C for a specified time. Neutralize with 0.1 N NaOH.

-

Base Degradation: Treat the standard solution with 0.1 N NaOH at 60°C for a specified time. Neutralize with 0.1 N HCl.

-

Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the standard solution to UV light.

-

-

Analysis: Inject the stressed samples and a non-stressed standard solution into the HPLC system.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the standard. The appearance of new peaks indicates degradation. The percentage of remaining this compound can be calculated to determine the extent of degradation.

Determination of pKa

Instrumentation:

-

pH meter with a suitable electrode.

-

Automated titrator or a burette.

-

Stir plate and stir bar.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol (B129727) or DMSO if necessary to ensure solubility).

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl) to determine the pKa of any basic functional groups.

-

In a separate experiment, titrate with a standardized solution of a strong base (e.g., 0.1 N NaOH) to determine the pKa of any acidic functional groups.

-

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Cereblon (CRBN) Binding Assay

As a CRBN ligand, quantifying the binding affinity of this compound to the CRBN protein is essential. A common method for this is a competitive binding assay using Fluorescence Polarization (FP).

Principle:

This assay measures the displacement of a fluorescently labeled thalidomide tracer from the CRBN protein by the unlabeled test compound (this compound). Binding of the large CRBN protein to the small fluorescent tracer results in a high FP signal. Displacement of the tracer by the test compound leads to a decrease in the FP signal.

Materials:

-

Purified recombinant CRBN protein.

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide).

-

Assay buffer.

-

Pomalidomide or thalidomide as a positive control.

-

Black, low-binding microtiter plates.

-

Fluorescent microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound.

-

Assay Setup: In a microtiter plate, add the CRBN protein, the fluorescently labeled thalidomide tracer, and the assay buffer.

-

Competition: Add the serially diluted this compound or control compounds to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the FP signal against the logarithm of the compound concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.

Mechanism of Action and Signaling Pathway

This compound functions as the CRBN-binding component of a PROTAC. The primary mechanism of action involves the recruitment of CRBN to a target protein, leading to the ubiquitination and subsequent degradation of that target protein by the proteasome.

The general workflow for the development and characterization of a PROTAC involving this compound is depicted below.

Caption: PROTAC Development and Evaluation Workflow.

The signaling pathway initiated by a PROTAC utilizing this compound is illustrated in the following diagram.

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a vital chemical entity in the rapidly advancing field of targeted protein degradation. While a comprehensive public dataset of its physicochemical properties is still emerging, this guide provides the foundational knowledge and standardized experimental protocols necessary for its effective use and characterization in a research and development setting. The provided methodologies for stability, pKa, and target engagement assessment will enable researchers to rigorously evaluate this and similar molecules, paving the way for the development of novel therapeutics.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | E3 Ligase Ligand-Linker Conjugates | 2357107-60-7 | Invivochem [invivochem.cn]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound [chembk.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. ijirmf.com [ijirmf.com]

Methodological & Application

Designing Potent Protein Degraders: Application Notes and Protocols for PROTACs Utilizing Thalidomide-5-propoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]

Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN).[1][2] Thalidomide-5-propoxyethanamine is a functionalized thalidomide derivative that provides a convenient handle for linker attachment, facilitating the synthesis of novel PROTACs.[5] This document provides detailed application notes and protocols for the design, synthesis, and characterization of PROTACs using this compound.

Core Signaling Pathway: The CRL4CRBN E3 Ubiquitin Ligase Complex

The mechanism of action of thalidomide-based PROTACs hinges on the recruitment of the CRL4CRBN E3 ubiquitin ligase complex. This complex comprises Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor, Cereblon (CRBN). The PROTAC facilitates the formation of a ternary complex, bringing the POI into proximity with the E3 ligase, which leads to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

PROTAC Synthesis using this compound: A General Approach

The synthesis of a PROTAC using this compound involves the coupling of its terminal amine group to a suitable linker, which is subsequently conjugated to a ligand for the POI. The choice of linker is critical and can significantly impact the efficacy of the PROTAC by influencing the stability and geometry of the ternary complex.[3] Both solid-phase and solution-phase synthesis strategies can be employed.[6][7]

Experimental Protocols

Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol is to quantify the degradation of the target protein in response to PROTAC treatment.

Materials:

-

Cells expressing the protein of interest

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with PBS and lyse them in cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation) values.[8][9]

-

Protocol 2: Ternary Complex Formation Assay - Surface Plasmon Resonance (SPR)

This protocol assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant POI and CRBN-DDB1 complex

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject increasing concentrations of the PROTAC over the immobilized CRBN-DDB1 to determine the binary binding affinity.

-

In a separate experiment, inject increasing concentrations of the POI over a fresh sensor chip to ensure no non-specific binding.

-

-

Ternary Complex Formation:

-

Inject a constant concentration of the POI mixed with increasing concentrations of the PROTAC over the immobilized CRBN-DDB1.

-

The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.[4]

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (Kₑ) for the binary and ternary interactions.

-

Protocol 3: Cell Viability Assay

This protocol evaluates the cytotoxic effects of the PROTAC.

Materials:

-

Cells of interest

-

96-well plates

-

PROTAC of interest

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between different PROTACs.

Table 1: Representative Degradation Efficacy of Thalidomide-Based PROTACs

| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical-1 | Protein X | Cell Line A | 25 | 92 |

| Hypothetical-2 | Protein X | Cell Line A | 150 | 75 |

| Hypothetical-3 | Protein Y | Cell Line B | 5 | >95 |

Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.[8][9]

Table 2: Representative Ternary Complex Formation Data

| PROTAC Example | Target Protein | E3 Ligase | Assay | Binary Kₑ (PROTAC to POI) | Binary Kₑ (PROTAC to E3) | Ternary Kₑ | Cooperativity (α) |

| Hypothetical-1 | Protein X | CRBN | SPR | 500 nM | 1.2 µM | 150 nM | 3.3 |

| Hypothetical-2 | Protein X | CRBN | SPR | 450 nM | 1.5 µM | 800 nM | 0.6 |

Note: The data presented are hypothetical and for illustrative purposes. Cooperativity (α) is calculated as (Binary Kₑ (PROTAC to POI) * Binary Kₑ (PROTAC to E3)) / (Ternary Kₑ * Binary Kₑ of free POI to E3). A value > 1 indicates positive cooperativity.[4]

Experimental Workflow and Logic

The development and characterization of a PROTAC follows a logical progression from synthesis to in-depth biological evaluation.

By following these detailed protocols and application notes, researchers can effectively design, synthesize, and characterize novel PROTACs using this compound for the targeted degradation of proteins of interest. This systematic approach will aid in the development of potent and selective chemical probes and potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. explorationpub.com [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | E3 Ligase Ligand-Linker Conjugates | 2357107-60-7 | Invivochem [invivochem.cn]

- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesensors.com [lifesensors.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Thalidomide-5-propoxyethanamine Mediated Protein Degradation

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2]

Thalidomide-5-propoxyethanamine is a derivative of thalidomide (B1683933) used as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a common component in PROTAC design.[3][4][5] By incorporating this molecule into a PROTAC, researchers can direct the CRBN E3 ligase complex to a specific protein of interest for targeted degradation. These application notes provide a comprehensive workflow and detailed protocols for assessing the efficacy of PROTACs utilizing this compound.

Mechanism of Action: CRBN-Mediated Protein Degradation

The fundamental mechanism of a PROTAC employing a thalidomide-based ligand involves coopting the CRBN E3 ligase to induce the degradation of a target protein. The process involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This forms a key ternary complex (POI-PROTAC-CRBN).[6]

-

Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This facilitates the transfer of ubiquitin (Ub) molecules to lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome.[2] The proteasome then unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released to engage in another degradation cycle, acting catalytically.

Experimental Workflow

A systematic workflow is essential to characterize the activity of a this compound-based PROTAC. This involves confirming target degradation, quantifying the dose-response relationship, and assessing cellular toxicity. The primary methods employed are Western blotting, mass spectrometry, and cell viability assays.

Quantitative Data Summary

Proper data organization is crucial for comparing the efficacy and safety of different PROTAC molecules. The following tables provide a template for summarizing key quantitative results.

Table 1: Dose-Response of Target Protein Degradation via Western Blot

| PROTAC Concentration (nM) | Target Protein Level (% of Vehicle) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.2 |

| 1 | 85.3 | ± 4.1 |

| 10 | 52.1 | ± 3.5 |

| 50 | 21.7 | ± 2.8 |

| 100 | 9.8 | ± 1.9 |

| 500 | 5.2 | ± 1.1 |

| 1000 | 5.5 | ± 1.3 |

Table 2: Key Degradation and Cytotoxicity Parameters

| Parameter | Value | Description |

| DC₅₀ | 15 nM | The concentration of PROTAC that induces 50% degradation of the target.[7] |

| Dₘₐₓ | 95% | The maximum degradation of the target protein achieved.[7] |

| IC₅₀ | >10 µM | The concentration of PROTAC that causes 50% inhibition of cell viability. |

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line that endogenously expresses the protein of interest (POI) at a detectable level.

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

-

PROTAC Preparation: Prepare a stock solution of the this compound-based PROTAC in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the final desired concentrations.

-

Treatment: Remove the existing culture medium from the cells and add the medium containing the PROTAC dilutions. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO₂ to determine the optimal degradation time.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol is used to visualize and quantify the reduction in the target protein levels.[2]

-

Cell Lysis:

-

After treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]

-

Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[8]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

-

Incubate on ice for 30 minutes, vortexing periodically.[1]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Transfer the supernatant (protein extract) to a new tube.[1]

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[2]

-

-

Sample Preparation for SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]

-